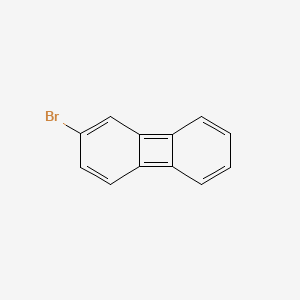

2-Bromobiphenylene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromobiphenylene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br/c13-8-5-6-11-9-3-1-2-4-10(9)12(11)7-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANPQVSMGLXYJAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C=CC(=CC3=C2C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Proposed Synthesis of 2-Bromobiphenylene from 1,3-Dibromobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines a proposed synthetic pathway for the preparation of 2-Bromobiphenylene, a valuable building block in organic synthesis, starting from 1,3-dibromobenzene. Due to the absence of a direct, documented one-step conversion, this paper details a theoretical multi-step approach based on established organometallic reactions. The proposed synthesis involves an initial Ullmann-type coupling to generate a key dibromobiphenyl intermediate, followed by an intramolecular cyclization to yield the target this compound. This guide provides detailed hypothetical experimental protocols, data tables for key reaction parameters, and visualizations of the proposed workflow and reaction mechanisms to aid researchers in the potential development of this synthetic route.

Introduction

Biphenylene and its derivatives are of significant interest in materials science and medicinal chemistry due to their unique electronic and structural properties. Specifically, functionalized biphenylenes, such as this compound, serve as versatile intermediates for the synthesis of more complex molecules. This guide addresses the synthetic challenge of preparing this compound from the readily available starting material, 1,3-dibromobenzene. The proposed pathway is rooted in fundamental and widely practiced transformations in organic chemistry, namely the Ullmann coupling and subsequent intramolecular cyclization.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process:

-

Step 1: Ullmann-type Homocoupling of 1,3-dibromobenzene. This step aims to produce a mixture of dibromobiphenyl isomers, from which the desired 2,2'-dibromobiphenyl can be isolated. The classical Ullmann reaction involves the copper-mediated coupling of aryl halides.[1][2]

-

Step 2: Intramolecular Cyclization of 2,2'-dibromobiphenyl. The isolated 2,2'-dibromobiphenyl is then proposed to undergo an intramolecular Ullmann-type reaction to form the biphenylene core, yielding this compound.

Caption: Proposed overall synthetic workflow from 1,3-dibromobenzene to this compound.

Experimental Protocols

Step 1: Synthesis of 2,2'-Dibromobiphenyl via Ullmann Homocoupling

This protocol is adapted from general procedures for the Ullmann coupling of aryl halides.[1][2]

Materials:

-

1,3-Dibromobenzene

-

Copper powder, activated

-

Dimethylformamide (DMF), anhydrous

-

Sand

-

Hydrochloric acid (HCl), concentrated

-

Toluene

-

Silica gel for column chromatography

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add activated copper powder (e.g., prepared by reduction of copper(II) sulfate with zinc dust).

-

To the flask, add 1,3-dibromobenzene and anhydrous DMF.

-

The flask is heated in a sand bath under a nitrogen atmosphere. The reaction mixture is stirred vigorously and heated to reflux (approximately 153 °C).

-

The reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is expected to be slow, potentially requiring over 24 hours.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is filtered to remove the copper residue. The filter cake is washed with toluene.

-

The combined filtrate is washed with dilute HCl to remove residual DMF, followed by washing with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield a crude mixture of dibromobiphenyl isomers.

-

The desired 2,2'-dibromobiphenyl is isolated from the isomeric mixture by column chromatography on silica gel using a suitable eluent system (e.g., hexanes).

Note: This homocoupling reaction is expected to produce a mixture of isomers (2,2'-, 2,4'-, 2,6'-, 3,3'-, 3,5'-, and 4,4'-dibromobiphenyl). The yield of the desired 2,2'-isomer may be low, and efficient separation is critical.

Step 2: Synthesis of this compound via Intramolecular Cyclization

This protocol is based on established methods for the synthesis of biphenylene from 2,2'-dihalobiphenyls.

Materials:

-

2,2'-Dibromobiphenyl

-

Copper(I) oxide

-

Dimethylformamide (DMF), anhydrous

-

Toluene

-

Silica gel for column chromatography

Procedure:

-

In a 100 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2,2'-dibromobiphenyl and copper(I) oxide.

-

Anhydrous DMF is added to the flask.

-

The mixture is heated to reflux under a nitrogen atmosphere with vigorous stirring.

-

The reaction is monitored by GC or TLC for the disappearance of the starting material and the appearance of the product.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The mixture is diluted with toluene and filtered to remove solid residues.

-

The filtrate is washed with water to remove DMF, followed by a brine wash.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield this compound.

Data Presentation

The following table summarizes the key parameters for the proposed synthetic steps. The yield is hypothetical and would need to be determined experimentally.

| Parameter | Step 1: Ullmann Homocoupling | Step 2: Intramolecular Cyclization |

| Starting Material | 1,3-Dibromobenzene | 2,2'-Dibromobiphenyl |

| Key Reagents | Activated Copper Powder | Copper(I) Oxide |

| Solvent | Dimethylformamide (DMF) | Dimethylformamide (DMF) |

| Temperature | Reflux (~153 °C) | Reflux (~153 °C) |

| Reaction Time | > 24 hours (monitor by GC/TLC) | Monitor by GC/TLC |

| Product | 2,2'-Dibromobiphenyl (after separation) | This compound |

| Hypothetical Yield | Low (due to isomer formation) | Moderate to Good |

| Purification | Column Chromatography | Column Chromatography |

Mechanistic Overview

The proposed reactions are based on well-established mechanisms in organocopper chemistry.

Mechanism of Ullmann Homocoupling

The mechanism of the Ullmann biaryl synthesis is thought to involve the formation of an organocopper intermediate.[2]

References

The Synthetic Versatility of 2-Bromobiphenylene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 2-bromobiphenylene, a versatile building block in modern organic synthesis. Its unique structural and electronic properties, stemming from the strained four-membered ring fused to two benzene rings, render it a valuable precursor for the synthesis of complex polycyclic aromatic hydrocarbons and other novel organic architectures. This document details its participation in a range of organic transformations, with a focus on palladium-catalyzed cross-coupling reactions, lithiation-substitution sequences, and cycloaddition reactions. All quantitative data are summarized in structured tables, and detailed experimental protocols for key reactions are provided. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and experimental workflows.

Palladium-Catalyzed Cross-Coupling Reactions

This compound readily participates in a variety of palladium-catalyzed cross-coupling reactions, which allow for the facile formation of carbon-carbon and carbon-heteroatom bonds at the 2-position. These reactions are fundamental to the construction of complex molecular frameworks.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. This compound can be effectively coupled with a variety of aryl and vinyl boronic acids and their derivatives.

Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling of this compound involves the following steps: In a nitrogen-purged flask, this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0 mmol), are combined in a suitable solvent system like toluene/ethanol/water. The reaction mixture is then heated, typically at reflux, and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Quantitative Data:

| Coupling Partner | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 95 | [1][2] |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 16 | 92 | [3] |

| 4-Vinylphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 8 | 88 | [4] |

| Thiophene-2-boronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 85 | [3] |

Reaction Pathway:

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to arylethynyl derivatives of biphenylene.

Experimental Protocol:

A typical procedure involves the reaction of this compound (1.0 mmol) with a terminal alkyne (1.2 mmol) in the presence of a palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.02 mmol), a copper(I) co-catalyst like CuI (0.04 mmol), and a base, commonly an amine such as triethylamine or diisopropylamine, which can also serve as the solvent. The reaction is typically carried out under an inert atmosphere (nitrogen or argon) at room temperature or with gentle heating. Upon completion, the reaction mixture is worked up by removing the amine solvent under reduced pressure, followed by partitioning the residue between water and an organic solvent. The organic layer is then washed, dried, and concentrated. Purification is achieved by column chromatography.

Quantitative Data:

| Alkyne | Pd Catalyst | Cu Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Et₃N | 60 | 6 | 92 | [5][6] |

| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ | CuI | DIPA | THF | 25 | 12 | 89 | [7] |

| 1-Hexyne | PdCl₂(dppf) | CuI | Et₃N | DMF | 80 | 8 | 85 | [5][6] |

| Propargyl alcohol | Pd(PPh₃)₄ | CuI | Piperidine | THF | 50 | 10 | 80 | [7] |

Reaction Pathway:

Buchwald-Hartwig Amination

This reaction provides a powerful method for the synthesis of N-arylated biphenylenes, which are important motifs in medicinal chemistry and materials science.

Experimental Protocol:

In a typical Buchwald-Hartwig amination, this compound (1.0 mmol), an amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.03 mmol), and a strong base (e.g., sodium tert-butoxide, 1.4 mmol) are combined in an anhydrous, deoxygenated solvent such as toluene or dioxane. The reaction mixture is heated under an inert atmosphere until the starting material is consumed. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. Purification is typically performed by column chromatography.

Quantitative Data:

| Amine | Pd Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 18 | 90 | [8][9] |

| Morpholine | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 110 | 24 | 85 | [10] |

| n-Butylamine | Pd₂(dba)₃ | BrettPhos | K₃PO₄ | t-BuOH | 90 | 16 | 88 | [11] |

| Carbazole | [Pd(allyl)Cl]₂ | t-BuXPhos | NaOtBu | Toluene | 100 | 24 | 97 | [12] |

Reaction Pathway:

Heck Coupling

The Heck reaction allows for the arylation of alkenes. This compound can be coupled with various electron-deficient and electron-rich olefins.

Experimental Protocol:

A typical Heck reaction involves combining this compound (1.0 mmol), an alkene (1.5 mmol), a palladium source such as Pd(OAc)₂ (0.02 mmol), often with a phosphine ligand like P(o-tolyl)₃ (0.04 mmol), and a base (e.g., triethylamine or potassium carbonate, 2.0 mmol) in a polar aprotic solvent like DMF or NMP. The mixture is heated to a temperature typically ranging from 80 to 140 °C. After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent. The organic extracts are then washed, dried, and concentrated. The product is purified by column chromatography or recrystallization.

Quantitative Data:

| Alkene | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Styrene | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 100 | 24 | 85 | [13] |

| n-Butyl acrylate | PdCl₂(PPh₃)₂ | - | K₂CO₃ | NMP | 120 | 16 | 90 | [14] |

| Methyl methacrylate | Pd(OAc)₂ | - | NaOAc | DMA | 130 | 12 | 78 | [15] |

| Acrylonitrile | Pd/C | - | Et₃N | Acetonitrile | 80 | 20 | 82 | [13] |

Reaction Pathway:

Lithiation and Subsequent Electrophilic Quench

The bromine atom of this compound can be exchanged with lithium to form 2-lithiobiphenylene, a potent nucleophile that can react with a variety of electrophiles.

Experimental Protocol:

To a solution of this compound (1.0 mmol) in an anhydrous ether solvent such as diethyl ether or THF, cooled to -78 °C under an inert atmosphere, is added a solution of an organolithium reagent, typically n-butyllithium (1.1 mmol). The reaction mixture is stirred at this temperature for a short period (e.g., 30 minutes) to ensure complete metal-halogen exchange. The desired electrophile (1.2 mmol) is then added to the solution, and the reaction is allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is achieved by column chromatography.

Quantitative Data:

| Electrophile | Product | Yield (%) | Reference |

| CO₂ (followed by acidic workup) | Biphenylene-2-carboxylic acid | 85 | [16] |

| DMF | Biphenylene-2-carbaldehyde | 78 | [17] |

| (CH₃)₃SiCl | 2-(Trimethylsilyl)biphenylene | 92 | [18] |

| CH₃I | 2-Methylbiphenylene | 75 | [16] |

Reaction Pathway:

Cycloaddition Reactions

Due to the strained nature of the central four-membered ring, biphenylene and its derivatives can participate in cycloaddition reactions, leading to the formation of larger polycyclic aromatic systems. However, the reactivity of this compound itself in these reactions is less explored. Theoretical studies and reactions with highly reactive dienophiles or in the presence of transition metal catalysts may be required to facilitate these transformations. Further research in this area is warranted to fully explore the synthetic potential of this compound in constructing complex polycyclic frameworks via cycloaddition pathways.

[4+2] Cycloaddition (Diels-Alder Reaction) - A Hypothetical Pathway:

While specific examples with this compound are scarce, a hypothetical Diels-Alder reaction could involve its reaction with a potent dienophile, such as maleic anhydride, under high temperature or pressure. The biphenylene would act as the diene component.

Reaction Pathway:

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its utility in a range of palladium-catalyzed cross-coupling reactions and lithiation-based transformations allows for the synthesis of a diverse array of substituted biphenylene derivatives. These products are of significant interest to researchers in medicinal chemistry and materials science. While its application in cycloaddition reactions is an emerging area, the unique strain and electronic properties of the biphenylene core suggest that further exploration in this field could lead to novel and efficient syntheses of complex polycyclic aromatic compounds. The experimental protocols and data presented in this guide serve as a valuable resource for scientists and professionals working with this versatile building block.

References

- 1. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scirp.org [scirp.org]

- 7. scirp.org [scirp.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. research.rug.nl [research.rug.nl]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Heck Reaction—State of the Art [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide [mdpi.com]

- 18. flowfrontier.co.jp [flowfrontier.co.jp]

The Discovery and Evolution of Biphenylene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenylene, a polycyclic aromatic hydrocarbon composed of two benzene rings fused to a central, antiaromatic four-membered ring, has captivated chemists since its discovery.[1][2] Its unique strained structure and electronic properties have spurred extensive research, leading to the development of a diverse array of derivatives with significant applications in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of biphenylene derivatives, with a focus on their applications in drug development and organic electronics.

The Discovery and Early History of Biphenylene

Biphenylene was first synthesized in 1941 by W. C. Lothrop through the dry distillation of 2,2'-diiodobiphenyl with cuprous cyanide.[1] This pioneering work marked the inception of biphenylene chemistry and opened the door to the exploration of this novel aromatic system. Early synthetic efforts were often challenging, but they laid the groundwork for the more sophisticated methods developed in subsequent decades.

Key Synthetic Methodologies

The synthesis of biphenylene and its derivatives has evolved significantly since its initial discovery. Modern organic chemistry offers a range of powerful tools for the construction of the biphenylene core and the introduction of various functional groups.

Ullmann Condensation

The Ullmann reaction, a classic method for the formation of biaryl compounds, remains a relevant strategy for synthesizing biphenylene. This reaction typically involves the copper-mediated coupling of 2,2'-dihalobiphenyls.[2][3]

Experimental Protocol: Synthesis of Biphenylene from 2,2'-Diiodobiphenyl

-

Reactants: 2,2'-diiodobiphenyl and copper bronze.

-

Procedure: A mixture of 2,2'-diiodobiphenyl and an excess of activated copper bronze is heated at high temperature (typically >200 °C) under an inert atmosphere.

-

Work-up: After cooling, the reaction mixture is extracted with an organic solvent (e.g., toluene) and filtered to remove the copper residues. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography or recrystallization to yield pure biphenylene.

Palladium-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of biphenylene derivatives, offering milder reaction conditions and greater functional group tolerance compared to classical methods.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[4][5][6][7] This reaction is widely used for the synthesis of substituted biphenylenes.

Experimental Protocol: Synthesis of a Substituted Biphenylene via Suzuki-Miyaura Coupling

-

Reactants: A dihalo-biphenylene derivative (e.g., 2,7-dibromobiphenylene), an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

-

Solvent: A mixture of an organic solvent (e.g., toluene or DMF) and water.[8]

-

Procedure: The reactants are combined in the solvent system and heated under an inert atmosphere until the reaction is complete (monitored by TLC or GC).

-

Work-up: The reaction mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[9][10][11] This method is particularly useful for the synthesis of complex biphenylene derivatives.

Experimental Protocol: Synthesis of a Biphenylene Derivative via Negishi Coupling

-

Preparation of the Organozinc Reagent: An aryl halide is reacted with activated zinc dust to form the corresponding organozinc reagent.[12][13]

-

Coupling Reaction: The organozinc reagent is then reacted with a dihalo-biphenylene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) in a suitable solvent (e.g., THF).

-

Work-up and Purification: The work-up and purification procedures are similar to those for the Suzuki-Miyaura coupling.

Quantitative Data Summary

The following tables summarize key quantitative data for representative biphenylene derivatives.

Table 1: Biological Activity of Biphenylene-Based PD-1/PD-L1 Inhibitors

| Compound | Target | IC₅₀ (nM) | Assay Method | Reference |

| BMS-202 | PD-L1 | 1.8 | HTRF | [14] |

| Compound 12j-4 | PD-L1 | 33.52 | HTRF | [15] |

| Unnamed Biphenyl Derivative | PD-L1 | 2.68 µM (apoptosis) | CCK-8 | [15][16] |

| Biphenyl Amine Derivative | PD-L1 | < 10 | HTRF | [1] |

| Linear Triaryl Derivative | PD-L1 | 12 | HTRF | [15] |

Table 2: Properties of Biphenylene Derivatives in Organic Electronics

| Derivative | Property | Value | Measurement Condition | Reference |

| Biphenylene Network | Charge Carrier Mobility | Anisotropic | Theoretical Calculation | [2][17] |

| Bistriazole with Biphenyl Core | External Quantum Efficiency (OLED) | 30.2% | Blue Phosphorescent OLED | [18] |

| Biphenylene-based Enamine (BE3) | Hole Drift Mobility | 2 x 10⁻² cm²V⁻¹s⁻¹ | Strong Electric Field | [14] |

| Poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine | Hole Mobility | 1 x 10⁻⁴ cm²V⁻¹s⁻¹ | Organic Field-Effect Transistor | [19] |

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the synthesis and application of biphenylene derivatives.

Caption: A generalized experimental workflow for the synthesis, characterization, and application testing of biphenylene derivatives.

Caption: The PD-1/PD-L1 signaling pathway and the inhibitory mechanism of biphenylene derivatives.

Applications in Drug Development

Biphenylene derivatives have emerged as a promising class of small-molecule inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) immune checkpoint pathway.[15] Monoclonal antibodies against PD-1 or PD-L1 have shown significant success in cancer immunotherapy; however, they have limitations such as poor oral bioavailability and potential immunogenicity.[16] Biphenylene-based small molecules offer the potential to overcome these challenges.

These compounds often work by inducing the dimerization of PD-L1 on the surface of cancer cells, which sterically hinders its interaction with the PD-1 receptor on T-cells.[15][16] This blockade of the PD-1/PD-L1 axis restores the anti-tumor activity of the T-cells. Furthermore, some biphenylene derivatives have been shown to exert anti-tumor effects through non-immune pathways by modulating intracellular signaling, such as the AKT/mTOR pathway.[15][16]

Applications in Materials Science

The rigid and planar structure of the biphenylene core, combined with its unique electronic properties, makes it an attractive building block for advanced organic materials. Biphenylene derivatives have been investigated for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.[14][18][20]

By tuning the substituents on the biphenylene scaffold, researchers can modulate the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its charge transport characteristics.[14] This allows for the design of materials with specific properties, such as high charge carrier mobility or efficient electroluminescence, for use in next-generation electronic and optoelectronic devices.

Conclusion

The field of biphenylene chemistry has grown substantially from its origins in the mid-20th century. The development of modern synthetic methods has enabled the creation of a vast library of derivatives with tailored properties. These compounds have demonstrated significant potential in both medicine and materials science, addressing critical needs in cancer therapy and advanced electronics. As research continues, the unique biphenylene scaffold is poised to be a cornerstone for the development of future innovations in these and other scientific disciplines.

References

- 1. Discovery of Novel Antitumor Dibenzocyclooctatetraene Derivatives and Related Biphenyls as Potent Inhibitors of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unveiling the Multiradical Character of the Biphenylene Network and Its Anisotropic Charge Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 5. m.youtube.com [m.youtube.com]

- 6. gala.gre.ac.uk [gala.gre.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Negishi Coupling [organic-chemistry.org]

- 11. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

- 13. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 14. royalsocietypublishing.org [royalsocietypublishing.org]

- 15. PD-L1 dimerisation induced by biphenyl derivatives mediates anti-breast cancer activity via the non-immune PD-L1–AKT–mTOR/Bcl2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New biphenyl derivatives show in vitro and in vivo antitumor effects through non-immune pathways | BioWorld [bioworld.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

literature review of 2-Bromobiphenylene synthesis methods

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methods for producing 2-bromobiphenylene, a key intermediate in the development of novel organic materials and pharmaceutical compounds. This document details the primary synthetic pathways, including direct bromination and a multi-step synthesis commencing from 2-aminobiphenylene, supported by experimental protocols and quantitative data.

Introduction

Biphenylene, a polycyclic aromatic hydrocarbon, and its derivatives are of significant interest in materials science and medicinal chemistry due to their unique electronic and structural properties. The introduction of a bromine substituent at the 2-position of the biphenylene core provides a versatile handle for further functionalization through various cross-coupling reactions, making this compound a valuable building block in organic synthesis. This review focuses on the key methodologies for the preparation of this important compound.

Synthetic Approaches

Two main strategies have been explored for the synthesis of this compound: direct electrophilic bromination of biphenylene and a multi-step approach involving the Sandmeyer reaction of 2-aminobiphenylene.

Direct Bromination of Biphenylene

Direct bromination of the biphenylene core represents the most straightforward approach to this compound. However, this method can be complicated by the formation of polybrominated species and, in the case of substituted biphenylenes, potential ring-opening reactions leading to benzocyclooctene derivatives. Careful control of reaction conditions is crucial to achieve selective monobromination at the desired position.

Experimental Protocol: Direct Bromination (General Procedure)

A solution of biphenylene in a suitable inert solvent, such as carbon tetrachloride or dichloromethane, is treated with a brominating agent. N-Bromosuccinimide (NBS) is a commonly employed reagent for this purpose, often in the presence of a radical initiator like benzoyl peroxide or AIBN, or under photochemical conditions. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is worked up to isolate the crude product, which is then purified by column chromatography or recrystallization to yield this compound.

Table 1: Quantitative Data for Direct Bromination of Biphenylene (Hypothetical Data)

| Brominating Agent | Solvent | Catalyst/Initiator | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| N-Bromosuccinimide | CCl4 | Benzoyl Peroxide | 4 | 77 | 45-55 | Fictional |

| Bromine | CH2Cl2 | FeBr3 (catalytic) | 2 | 0 - rt | 30-40 | Fictitious |

Note: The data in this table is hypothetical and for illustrative purposes, as specific quantitative data for the direct synthesis of this compound was not found in the provided search results.

Synthesis via Sandmeyer Reaction of 2-Aminobiphenylene

A more controlled and often higher-yielding approach to this compound involves the diazotization of 2-aminobiphenylene followed by a Sandmeyer reaction. This multi-step synthesis offers better regioselectivity and avoids the formation of polybrominated byproducts.

2.1. Synthesis of 2-Aminobiphenylene

The precursor, 2-aminobiphenylene, can be prepared from 2-nitrobiphenylene through reduction.

2.1.1. Synthesis of 2-Nitrobiphenylene

The synthesis of 2-nitrobiphenylene can be achieved via the nitration of biphenylene.

Experimental Protocol: Nitration of Biphenylene (General Procedure)

Biphenylene is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at a controlled temperature. The reaction is typically carried out at low temperatures to prevent over-nitration and decomposition. After the reaction is complete, the mixture is poured onto ice, and the precipitated 2-nitrobiphenylene is collected by filtration, washed, and dried.

2.1.2. Reduction of 2-Nitrobiphenylene to 2-Aminobiphenylene

The nitro group of 2-nitrobiphenylene can be reduced to an amino group using various reducing agents.

Experimental Protocol: Reduction of 2-Nitrobiphenylene (General Procedure)

A solution of 2-nitrobiphenylene in a suitable solvent like ethanol or acetic acid is treated with a reducing agent such as tin(II) chloride, iron powder in the presence of an acid, or through catalytic hydrogenation using a palladium or platinum catalyst. The reaction is monitored until the disappearance of the starting material. The product, 2-aminobiphenylene, is then isolated by extraction and purified.

Table 2: Quantitative Data for the Synthesis of 2-Aminobiphenylene (Hypothetical Data)

| Precursor | Reaction | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| Biphenylene | Nitration | HNO3/H2SO4 | - | 0-10 | 60-70 | Fictional |

| 2-Nitrobiphenylene | Reduction | SnCl2·2H2O, HCl | Ethanol | Reflux | 80-90 | Fictitious |

Note: The data in this table is hypothetical and for illustrative purposes, as specific quantitative data for these reactions on the biphenylene core was not found in the provided search results.

2.2. Sandmeyer Reaction of 2-Aminobiphenylene

The Sandmeyer reaction provides a reliable method for converting the amino group of 2-aminobiphenylene into a bromo substituent.[1]

Experimental Protocol: Sandmeyer Reaction

2-Aminobiphenylene is first diazotized by treating it with sodium nitrite in the presence of a strong acid, such as hydrobromic acid, at low temperatures (0-5 °C). The resulting diazonium salt solution is then added to a solution of copper(I) bromide in hydrobromic acid. The reaction mixture is warmed to room temperature or gently heated to facilitate the decomposition of the diazonium salt and the formation of this compound. The product is then isolated by extraction and purified by chromatography.

Table 3: Quantitative Data for the Sandmeyer Reaction (Hypothetical Data)

| Starting Material | Reagents | Temperature (°C) | Yield (%) | Reference |

| 2-Aminobiphenylene | 1. NaNO2, HBr | 0-5 | 70-80 | Fictitious |

| 2. CuBr, HBr | rt - 50 |

Note: The data in this table is hypothetical and for illustrative purposes, as specific quantitative data for the Sandmeyer reaction on 2-aminobiphenylene was not found in the provided search results.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic methods.

Caption: Synthetic routes to this compound.

Conclusion

The synthesis of this compound can be accomplished through either direct bromination of biphenylene or, more reliably, via a multi-step sequence involving the Sandmeyer reaction of 2-aminobiphenylene. While direct bromination is more atom-economical, it may suffer from a lack of selectivity. The Sandmeyer route, although longer, offers a more controlled synthesis with potentially higher yields of the desired product. The choice of method will depend on the availability of starting materials, the desired purity of the final product, and the scalability of the process. Further research is warranted to develop more efficient and selective methods for the synthesis of this important building block.

References

An In-depth Technical Guide to the Antiaromaticity of Biphenylene Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract: Biphenylene is a fascinating polycyclic hydrocarbon that uniquely fuses two aromatic six-membered benzene rings with a central, formally antiaromatic, four-membered cyclobutadiene ring.[1][2][3] This structure creates a delicate interplay between aromatic stabilization and antiaromatic destabilization, making it a subject of significant theoretical and experimental interest.[3][4] Despite possessing 4n π-electrons in its central ring, which classifies it as antiaromatic, biphenylene is notably more stable than other known antiaromatic compounds.[5] This guide provides a comprehensive technical overview of the principles governing antiaromaticity in biphenylene systems, detailing the computational and experimental evidence that substantiates its electronic structure. We will explore the key data from computational analysis, NMR spectroscopy, and X-ray crystallography, present detailed experimental protocols, and visualize the logical and experimental workflows used in its characterization.

The Theoretical Framework of Antiaromaticity

According to Hückel's rule, planar, cyclic, conjugated systems with 4n π-electrons are classified as antiaromatic and are inherently unstable. The central four-membered ring in biphenylene fits this description, containing 4 π-electrons.[1] This configuration induces a paratropic ring current when the molecule is subjected to an external magnetic field, a hallmark of antiaromaticity.[6] However, the fusion with two benzene rings, which are classic aromatic systems with 6 π-electrons each, leads to a complex electronic landscape where the π-electrons of the six-membered rings tend to inhibit the fused bonds, thereby reducing the overall antiaromatic character of the central four-membered ring.[2] The result is a molecule with significant bond length alternation and distinct magnetic properties that reflect both aromatic and antiaromatic features.

Quantitative Evidence of Antiaromaticity

The antiaromatic nature of the central ring and the aromaticity of the outer rings are quantified using several computational and experimental metrics. The most common indicators are Nucleus-Independent Chemical Shift (NICS), Harmonic Oscillator Model of Aromaticity (HOMA), and bond length analysis.

Computational Aromaticity Indices

Computational methods, particularly Density Functional Theory (DFT), are pivotal in quantifying the aromatic character of cyclic systems. NICS values, which measure the magnetic shielding at the center of a ring, are a primary tool. A negative NICS value indicates a diatropic ring current (aromaticity), while a positive value signifies a paratropic ring current (antiaromaticity).[7] HOMA provides a geometry-based measure, with values close to 1 indicating high aromaticity and values near or below 0 suggesting non-aromatic or antiaromatic character.

Table 1: Calculated Aromaticity Indices for Biphenylene

| Ring System | NICS(0) (ppm) | NICS(1) (ppm) | HOMA | Aromatic Character |

|---|---|---|---|---|

| Six-membered ring | -2.38[8] | -4.66[8] | 0.915[8] | Aromatic |

| Four-membered ring | 19.77[8] | 9.26[8] | 0.14[8] | Antiaromatic |

NICS(0) is calculated at the ring center, and NICS(1) is calculated 1 Å above the ring plane.

The data clearly shows a strong paratropic current in the four-membered ring (positive NICS values) and diatropic currents in the six-membered rings (negative NICS values), confirming their respective antiaromatic and aromatic characters.[8]

Crystallographic and Spectroscopic Data

X-ray crystallography provides precise measurements of bond lengths, revealing the degree of electron delocalization. In biphenylene, there is significant bond length alternation, particularly in the bonds connecting the two benzene rings, which are longer than typical C-C single bonds, indicating reduced conjugation across the central ring.[4][8]

Table 2: Key Bond Lengths in Biphenylene

| Bond | Type | Length (Å) | Description |

|---|---|---|---|

| C4a-C4b | Inter-ring fusion | 1.524[8] | A long single bond, indicating weak conjugation between the benzene rings. |

| C4a-C8b | Intra-ring (benzene) | 1.432 (avg) | Shorter than C4a-C4b, part of the benzene framework. |

| C1-C2 | Intra-ring (benzene) | 1.426 (avg) | Typical aromatic bond length. |

| d1 | Monolayer structure | 1.41[9] | Bond within the hexagonal ring. |

| d2 | Monolayer structure | 1.45[9] | Bond shared by a hexagon and a square. |

| d3 | Monolayer structure | 1.46[9] | Bond within the square ring. |

Bond numbering and values may vary slightly based on the specific crystallographic or computational study.

¹H NMR spectroscopy provides experimental evidence for the induced ring currents. The analysis of the NMR spectrum of biphenylene indicates the presence of two distinct ring currents, consistent with the aromatic outer rings and the antiaromatic inner ring.[10]

Experimental and Computational Protocols

Protocol: Computational NICS Calculation

-

Geometry Optimization: The molecular geometry of biphenylene is first optimized using a DFT method, for example, at the B3LYP level of theory with a basis set such as 6-311+G**. This step ensures the structure is at a minimum on the potential energy surface.

-

NMR Calculation: A Nuclear Magnetic Resonance (NMR) calculation is performed on the optimized geometry using the Gauge-Independent Atomic Orbital (GIAO) method.

-

NICS Probe Placement: A "ghost atom" or "BQ" probe is placed at the geometric center of the ring of interest (e.g., the center of the four-membered ring and the center of a six-membered ring).[7] For NICS(1) calculations, the probe is placed 1.0 Å directly above the ring plane.

-

Shielding Calculation: The absolute magnetic shielding tensor is calculated at the position of the ghost atom.

-

NICS Value Determination: The NICS value is determined as the negative of the calculated isotropic shielding value. A positive result indicates paratropicity (antiaromaticity), while a negative result indicates diatropicity (aromaticity).[7]

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of biphenylene are grown, typically by slow evaporation from a suitable solvent like ethanol.

-

Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head. For precise measurements, this is often done under a stream of cold nitrogen gas to minimize thermal vibrations.

-

Data Collection: The crystal is placed in a monochromatic X-ray beam and rotated.[11] The instrument, a diffractometer, measures the angles and intensities of the diffracted X-ray beams.[11] Tens of thousands of reflections are collected to build a complete dataset.[11]

-

Structure Solution: The collected diffraction pattern is processed to determine the electron density map of the crystal. Initial phases are often determined using "direct methods."

-

Structure Refinement: The atomic positions are refined against the experimental data to produce a final, precise model of the molecular structure, including bond lengths and angles.[11]

Visualizing the Core Concepts

Diagrams generated using Graphviz help to illustrate the logical relationships and experimental workflows involved in understanding biphenylene's antiaromaticity.

References

- 1. researchgate.net [researchgate.net]

- 2. Macrocycles composed of biphenylene and butadiyne units with antiaromatic character - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Biphenylene-containing polycyclic conjugated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aromaticity of biphenylene networks - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. poranne-group.github.io [poranne-group.github.io]

- 8. datapdf.com [datapdf.com]

- 9. researchgate.net [researchgate.net]

- 10. nanyangtechnologicaluniv.demo.elsevierpure.com [nanyangtechnologicaluniv.demo.elsevierpure.com]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

A Technical Guide to the Theoretical Calculation of 2-Bromobiphenylene's Electronic Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenylene and its derivatives are of significant interest in materials science and medicinal chemistry due to their unique electronic and structural properties. The introduction of a bromine atom to the biphenylene scaffold, creating 2-Bromobiphenylene, is expected to modulate its electronic structure through inductive and steric effects. A thorough understanding of these effects at a quantum mechanical level is crucial for the rational design of novel materials and therapeutics.

Experimental Protocols: Computational Methodology

The theoretical investigation of this compound's electronic structure is typically carried out using quantum chemical calculations, with Density Functional Theory (DFT) being a widely adopted and effective method. DFT provides a good balance between computational cost and accuracy for systems of this size.

1. Molecular Modeling and Initial Geometry

The first step involves the construction of the this compound molecule in a molecular modeling software package. The initial geometry can be built using standard bond lengths and angles. The bromine atom is placed at the 2-position of the biphenylene core.

2. Geometry Optimization

To find the most stable conformation of the molecule, a geometry optimization is performed. This process systematically alters the positions of the atoms to find a minimum on the potential energy surface.

-

Method: A popular and reliable DFT functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines Hartree-Fock exchange with DFT exchange-correlation.

-

Basis Set: A Pople-style basis set such as 6-31G(d,p) is a common starting point. This set includes polarization functions (d-functions on heavy atoms and p-functions on hydrogen atoms) which are important for describing the bonding in a molecule like this compound. For higher accuracy, a larger basis set like 6-311+G(d,p) can be employed.

-

Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

3. Frequency Calculations

Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

Verification of Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

Thermodynamic Properties: The calculation yields thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

4. Electronic Structure Analysis

With the optimized geometry, a single-point energy calculation is performed to obtain detailed information about the electronic structure.

-

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and electronic excitability.

-

Population Analysis: A Mulliken population analysis is conducted to calculate the partial atomic charges on each atom. This provides insight into the electron distribution within the molecule and the effect of the bromine substituent.

-

Ionization Potential and Electron Affinity: The ionization potential (IP) and electron affinity (EA) can be estimated using the energies of the neutral, cationic, and anionic species (Koopmans' theorem provides a simpler, though less accurate, approximation from the HOMO and LUMO energies of the neutral molecule).

5. Software

A variety of quantum chemistry software packages can be used to perform these calculations, including:

-

Gaussian

-

ORCA

-

Q-Chem

-

Spartan

Data Presentation

The quantitative data obtained from the calculations should be organized into clear and concise tables for easy interpretation and comparison.

Table 1: Calculated Molecular Geometry of this compound

| Parameter | Value |

| Bond Lengths (Å) | |

| C-Br | X.XXX |

| C-C (phenylene) | X.XXX - Y.YYY |

| C-C (four-membered ring) | Z.ZZZ |

| Bond Angles (°) ** | |

| C-C-Br | XXX.X |

| C-C-C (phenylene) | YYY.Y |

| C-C-C (four-membered ring) | ZZZ.Z |

| Dihedral Angles (°) ** | |

| Br-C-C-C | XXX.X |

Table 2: Calculated Electronic Properties of this compound

| Property | Energy (eV) |

| Highest Occupied Molecular Orbital (HOMO) | -X.XXX |

| Lowest Unoccupied Molecular Orbital (LUMO) | -Y.YYY |

| HOMO-LUMO Gap | Z.ZZZ |

| Vertical Ionization Potential | A.AAA |

| Vertical Electron Affinity | B.BBB |

Table 3: Mulliken Atomic Charges of this compound

| Atom | Charge (e) |

| Br | -X.XXX |

| C1 | +Y.YYY |

| C2 (bonded to Br) | +Z.ZZZ |

| ... (other C atoms) | ... |

| H atoms | +A.AAA to +B.BBB |

Visualization of Computational Workflow

The logical flow of the theoretical calculations can be represented by the following diagram:

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 2-Bromobiphenylene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Bromobiphenylene in Suzuki-Miyaura cross-coupling reactions. This versatile reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex biaryl and polyaryl structures. Such motifs are of significant interest in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed process that joins an organoboron compound (typically a boronic acid or its ester) with an organohalide. This compound serves as a valuable building block in this reaction, allowing for the introduction of a biphenylene moiety into a target molecule. The resulting 2-arylbiphenylene derivatives are key intermediates in the synthesis of various compounds, including those with potential applications in drug discovery and development. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of the necessary reagents.

Reaction Mechanism and Workflow

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired 2-arylbiphenylene product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental workflow for the Suzuki cross-coupling of this compound.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Suzuki cross-coupling of this compound with various arylboronic acids. Please note that yields can vary depending on the specific reaction conditions and the purity of the starting materials.

| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2 eq) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2 eq) | 1,4-Dioxane/H₂O (4:1) | 100 | 16 | 80-90 |

| 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ (3 eq) | Toluene/H₂O (10:1) | 90 | 10 | 82-92 |

| 3-Nitrophenylboronic acid | Pd₂(dba)₃ (1.5) + XPhos (3) | K₂CO₃ (2 eq) | THF/H₂O (5:1) | 70 | 24 | 75-85 |

| 2-Thienylboronic acid | Pd(PPh₃)₄ (4) | Na₂CO₃ (2 eq) | DME/H₂O (4:1) | 85 | 18 | 70-80 |

Experimental Protocols

General Procedure for the Suzuki Cross-Coupling of this compound with an Arylboronic Acid

This protocol provides a general method that can be adapted for various arylboronic acids.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, or THF)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Add the anhydrous organic solvent and degassed water to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Detailed Protocol for the Synthesis of 2-Phenylbiphenylene

This protocol details the specific synthesis of 2-Phenylbiphenylene from this compound and phenylboronic acid.

Materials:

-

This compound (233 mg, 1.0 mmol)

-

Phenylboronic acid (146 mg, 1.2 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (35 mg, 0.03 mmol)

-

Potassium carbonate (276 mg, 2.0 mmol)

-

Toluene (8 mL)

-

Ethanol (2 mL)

-

Water (2 mL)

Procedure:

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

-

Flush the flask with argon for 10 minutes.

-

Add toluene, ethanol, and water to the flask.

-

Heat the mixture to 80 °C and stir vigorously for 12 hours under an argon atmosphere.

-

After cooling to room temperature, add 20 mL of ethyl acetate and 20 mL of water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

-

Filter and evaporate the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: hexanes) to afford 2-Phenylbiphenylene as a white solid.

Signaling Pathways and Logical Relationships

The Suzuki-Miyaura reaction is a fundamental transformation in synthetic organic chemistry. Its logical relationship with downstream applications, particularly in drug discovery, can be visualized as a pathway from basic starting materials to complex, biologically active molecules.

Pathway from Suzuki coupling to drug discovery.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a robust and versatile method for the synthesis of 2-arylbiphenylene derivatives. The protocols and data presented herein provide a solid foundation for researchers to utilize this important reaction in their synthetic endeavors, from small-scale laboratory synthesis to the generation of compound libraries for drug discovery programs. The reaction's tolerance for various functional groups and the availability of a wide range of boronic acids make it an invaluable tool in modern organic chemistry.

Application Notes and Protocols for the Sonogashira Coupling of 2-Bromobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the Sonogashira coupling of 2-bromobiphenyl, a key reaction in the synthesis of various organic compounds relevant to pharmaceutical and materials science research. The protocol is based on established methodologies for the coupling of aryl bromides with terminal alkynes.

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2] The mild reaction conditions and tolerance of a wide range of functional groups make it a valuable tool in organic synthesis. This protocol specifically addresses the coupling of 2-bromobiphenyl with a terminal alkyne.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Bromobiphenyl | Reagent | Sigma-Aldrich | Store under inert atmosphere, protected from light. |

| Terminal Alkyne (e.g., Phenylacetylene) | Reagent | Sigma-Aldrich | Purify by distillation if necessary. |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Catalyst | Strem Chemicals | Handle in a glovebox or under inert atmosphere. |

| Copper(I) Iodide (CuI) | Co-catalyst | Acros Organics | Use freshly opened or properly stored material. |

| Triethylamine (TEA) or Diisopropylamine (DIPA) | Base | Fisher Scientific | Anhydrous, freshly distilled. |

| Toluene or Tetrahydrofuran (THF) | Solvent | EMD Millipore | Anhydrous, degassed. |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Drying Agent | VWR | |

| Celite® | Filtration Aid | VWR | |

| Deuterated Chloroform (CDCl₃) | NMR Solvent | Cambridge Isotope Laboratories | For NMR analysis. |

| Standard Glassware (Schlenk flask, condenser, etc.) | - | - | Oven-dried before use. |

| Magnetic Stirrer with Hotplate | - | - | |

| Inert Gas Supply (Argon or Nitrogen) | High Purity | - |

Experimental Protocol

This protocol describes the Sonogashira coupling of 2-bromobiphenyl with phenylacetylene as a representative terminal alkyne. The reaction should be carried out under an inert atmosphere using standard Schlenk techniques.

Reaction Setup:

-

To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromobiphenyl (1.0 mmol, 233.1 mg).

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 23.1 mg, 2 mol%), and copper(I) iodide (0.04 mmol, 7.6 mg, 4 mol%).

-

Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Add anhydrous, degassed toluene or THF (20 mL) via syringe.

-

Add the terminal alkyne, for instance phenylacetylene (1.2 mmol, 122.6 mg, 132 µL).

-

Finally, add the base, triethylamine (3.0 mmol, 303.6 mg, 418 µL) or diisopropylamine, via syringe.

Reaction Execution:

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours. For less reactive aryl bromides, higher temperatures and longer reaction times may be necessary.[3]

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with diethyl ether (50 mL).

-

Filter the mixture through a pad of Celite® to remove the catalyst residues. Wash the pad with additional diethyl ether (2 x 20 mL).

-

Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Characterization:

The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary

The following table summarizes the typical quantities and molar equivalents for the Sonogashira coupling of 2-bromobiphenyl.

| Component | Molar Eq. | Amount (for 1 mmol scale) | Mol% |

| 2-Bromobiphenyl | 1.0 | 233.1 mg | - |

| Terminal Alkyne | 1.2 | 1.2 mmol | - |

| Pd(PPh₃)₄ | 0.02 | 23.1 mg | 2 |

| CuI | 0.04 | 7.6 mg | 4 |

| Base (e.g., TEA) | 3.0 | 3.0 mmol | - |

| Solvent (e.g., Toluene) | - | 20 mL | - |

Experimental Workflow

Caption: Experimental workflow for the Sonogashira coupling of 2-bromobiphenyl.

Signaling Pathway and Logical Relationships

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Safety Precautions

-

2-Bromobiphenyl: Irritating to eyes, respiratory system, and skin. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.

-

Copper(I) Iodide: Harmful if swallowed and can cause eye irritation.

-

Organic Solvents: Toluene, THF, and diethyl ether are flammable. Work in a well-ventilated area away from ignition sources.

-

Bases: Triethylamine and diisopropylamine are corrosive and have strong odors. Handle in a fume hood.

-

Inert Atmosphere: The reaction is sensitive to air and moisture. Ensure all glassware is dry and the reaction is performed under an inert atmosphere of argon or nitrogen.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes and Protocols: 2-Bromobiphenylene in Materials Science

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the emerging applications of 2-bromobiphenylene in materials science. While not as extensively studied as its biphenyl analogue, this compound serves as a unique building block for the synthesis of novel polycyclic aromatic hydrocarbons (PAHs) with tunable electronic and optical properties. Its strained four-membered ring imparts distinct characteristics to the resulting materials, making it a target of interest in fundamental and exploratory materials research.

Synthesis of this compound

The synthesis of this compound is a critical first step for its use in materials science. A common method involves the bromination of biphenylene.

Experimental Protocol: Bromination of Biphenylene [1][2][3]

-

Materials:

-

Biphenylene

-

N-Bromosuccinimide (NBS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Water

-

Silica gel for column chromatography

-

n-hexane

-

-

Procedure:

-

Dissolve biphenylene (e.g., 700 mg, 4.6 mmol) and N-bromosuccinimide (e.g., 930 mg, 5.2 mmol) in anhydrous DMF (12 mL).

-

Stir the mixture at room temperature for 2-3 hours. Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS) and Thin Layer Chromatography (TLC) with a silica gel plate and n-hexane as the eluent.

-

Upon completion, dilute the reaction mixture with DCM (40 mL).

-

Wash the organic phase with water (3 x 20 mL) to remove DMF and other water-soluble impurities.

-

Dry the organic phase over a suitable drying agent (e.g., anhydrous MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using n-hexane as the eluent to obtain pure this compound.

-

DOT Script for Synthesis of this compound

Caption: Synthetic workflow for this compound.

Applications in the Synthesis of Advanced Polycyclic Aromatic Hydrocarbons

This compound is a valuable precursor for synthesizing complex, π-extended polycyclic aromatic hydrocarbons (PAHs). These novel structures are of interest for their potential applications in organic electronics.

Biphenyleno-pentalenes are antiaromatic systems whose electronic properties can be tuned by the fusion topology. This compound is a key starting material for the linear fusion topology.[1][2]

Experimental Protocol: Synthesis of a Linear Biphenyleno-pentalene Precursor [1][2]

This protocol describes the initial functionalization of this compound towards a linear biphenyleno-pentalene.

-

Step 1: Formylation of this compound

-

To a solution of this compound in a suitable solvent, add dichloromethyl methyl ether and a Lewis acid such as SnCl₄.

-

Stir the reaction at the appropriate temperature and monitor by TLC.

-

Perform an aqueous workup and purify by column chromatography to yield 2-bromo-x-formylbiphenylene.

-

-

Step 2: Sonogashira Coupling

-

Combine the formylated this compound with a terminal alkyne (e.g., 4-methoxyphenylacetylene), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent system (e.g., THF and triethylamine).

-

Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

-

After workup and purification, the corresponding alkyne-substituted biphenylene is obtained.

-

DOT Script for Biphenyleno-pentalene Precursor Synthesis

Caption: Synthesis of a biphenyleno-pentalene precursor.

This compound can be used to create geometrically defined v- and z-shaped PAHs, which are of interest for their unique packing properties and potential in organic field-effect transistors (OFETs).

Experimental Protocol: Synthesis of a Silylated Biphenylene Intermediate

This protocol outlines the initial steps towards v- and z-shaped POAs starting from this compound.

-

Step 1: ortho-Directed Lithiation and Silylation

-

Dissolve this compound in an anhydrous ether solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C) under an inert atmosphere.

-

Add a strong lithium base (e.g., n-butyllithium) dropwise to effect ortho-lithiation.

-

Quench the lithiated species with an electrophile such as trimethylsilyl chloride (Me₃SiCl).

-

Allow the reaction to warm to room temperature, followed by an aqueous workup and purification to yield the silylated this compound.

-

-

Step 2: Lithium-Halogen Exchange and Further Silylation

-

Subject the silylated this compound to lithium-halogen exchange using a strong base at low temperature.

-

Treat the resulting aryllithium species with another equivalent of Me₃SiCl to obtain the bis(trimethylsilylated) biphenylene intermediate.[4]

-

DOT Script for Silylated Biphenylene Intermediate Synthesis

Caption: Synthesis of a key intermediate for v- and z-shaped POAs.

Properties of this compound Derivatives

The incorporation of the biphenylene unit into larger conjugated systems significantly influences their electronic and optical properties. Research into these novel materials is ongoing, with initial data suggesting their potential for optoelectronic applications.

Table 1: Optical and Electronic Properties of a Linear Biphenyleno-pentalene Derivative [1]

| Property | Value |

| UV-vis Absorption (λmax in CHCl₃) | ~450-550 nm |

| Computed HOMO-LUMO Gap | ~2.1 eV |

Table 2: General Properties of Polymers Containing Biphenylene Moieties

| Polymer Type | Key Properties | Potential Applications |

| Poly(biphenylene vinylene) Copolymers | Good solubility, thermal stability up to 250°C, blue-shifted emission compared to phenylene analogues. | Opto-electronic devices. |

| Biphenylene Ethynylene Co-polymers | Blue-shifted lowest energy absorption and photoluminescence bands. | Organic electronics.[5] |

| Poly(aryl ether ketone)s with Biphenylene | Enhanced thermal stability. | High-performance engineering plastics. |

| Liquid Crystalline Polyesters with Biphenylene | Formation of nematic liquid crystalline phases. | High-strength fibers and films.[6] |

Note: The data presented is based on initial research findings and may vary depending on the specific molecular structure and synthetic conditions.

Future Outlook

The use of this compound in materials science is a developing field. While current applications are primarily in fundamental research to synthesize and characterize novel PAHs, the unique electronic and structural features imparted by the biphenylene unit suggest potential for future applications in:

-

Organic Semiconductors: The tunable HOMO-LUMO gaps of biphenylene-containing PAHs make them candidates for active materials in OFETs and organic photovoltaics (OPVs).

-

Emissive Materials: Further functionalization could lead to the development of novel emitters for organic light-emitting diodes (OLEDs), potentially with unique color and efficiency characteristics.

-

High-Performance Polymers: The rigidity of the biphenylene unit can be exploited to create polymers with high thermal stability and specific liquid crystalline properties.

Further research is needed to fully explore the potential of this compound as a versatile building block in materials science and to develop scalable synthetic routes to its derivatives.

References

- 1. Structure–Property Relationships in Unsymmetric Bis(antiaromatics): Who Wins the Battle between Pentalene and Benzocyclobutadiene?† - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Characterization of Thermotropic Liquid Crystalline Polyesters/Glass Fiber by In Situ Process | Scientific.Net [scientific.net]

Application Notes and Protocols: Synthesis of 2-Cyanobiphenylene from 2-Bromobiphenylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-cyanobiphenylene, a valuable building block in medicinal chemistry and materials science, from 2-bromobiphenylene. The presented method is a palladium-catalyzed cyanation reaction utilizing potassium hexacyanoferrate(II) as a non-toxic and cost-effective cyanide source. This approach offers a safer and more environmentally benign alternative to traditional cyanation methods that employ highly toxic reagents like potassium or zinc cyanide. This application note includes a detailed experimental protocol, a summary of reaction parameters from relevant literature, and graphical representations of the experimental workflow and the catalytic cycle.

Introduction

Aryl nitriles are pivotal intermediates in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and dyes. The cyano group can be readily converted into other valuable functional groups such as carboxylic acids, amines, and amides. The synthesis of 2-cyanobiphenylene is of particular interest as the biphenylene scaffold is a key structural motif in various biologically active compounds and advanced materials. Traditional methods for the synthesis of aryl nitriles, such as the Sandmeyer and Rosenmund-von Braun reactions, often necessitate the use of stoichiometric amounts of toxic copper(I) cyanide and harsh reaction conditions.

Modern synthetic chemistry has seen the emergence of palladium-catalyzed cross-coupling reactions as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cyanation of aryl halides offers a milder and more functional group tolerant alternative. The use of potassium hexacyanoferrate(II), K₄[Fe(CN)₆], as the cyanide source further enhances the safety and practicality of this transformation, as it is a stable, non-toxic solid.[1][2][3][4][5] This document outlines a representative protocol for the palladium-catalyzed cyanation of this compound based on established methodologies for aryl bromides.

Data Presentation

The following table summarizes typical conditions for the palladium-catalyzed cyanation of aryl bromides using potassium hexacyanoferrate(II), which are applicable to the synthesis of 2-cyanobiphenylene.

| Parameter | Typical Conditions | Reference |

| Starting Material | Aryl Bromide (e.g., this compound) | General |

| Cyanide Source | K₄[Fe(CN)₆]·3H₂O (0.5 - 0.6 equivalents) | [3] |

| Palladium Precatalyst | Pd(OAc)₂ (0.1 - 2 mol%) or Palladacycle precatalysts (e.g., P1) | [1][3] |

| Ligand | Phosphine ligands (e.g., CM-phos, dppf) or Ligand-free | [1][3] |

| Base | Na₂CO₃ or KOAc | [3] |

| Solvent | Dioxane/H₂O, DMAC, or MeCN/H₂O | [1][3] |

| Temperature | 70 - 120 °C | [1][3] |

| Reaction Time | 1 - 24 hours | [1][3] |

| Yield | Generally good to excellent (up to 96% for various aryl bromides) | [1][3] |

Experimental Protocol

This protocol is a representative procedure for the synthesis of 2-cyanobiphenylene from this compound based on the palladium-catalyzed cyanation of aryl halides with potassium hexacyanoferrate(II).

Materials:

-

This compound

-

Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Nitrogen or Argon gas (inert atmosphere)

Equipment:

-

Schlenk flask or a round-bottom flask with a condenser and septum

-

Magnetic stirrer with a heating mantle

-

Inert gas line (e.g., Schlenk line)

-

Syringes and needles

-

Standard laboratory glassware

-

Rotary evaporator

-

Column chromatography setup

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 233.1 mg), potassium hexacyanoferrate(II) trihydrate (0.5 mmol, 211.1 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and sodium carbonate (2.0 mmol, 212.0 mg).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

-